molecular formula C18H40ClN B13843332 Di(3,5,5-trimethylhexyl)amine Hydrochloride

Di(3,5,5-trimethylhexyl)amine Hydrochloride

Cat. No.: B13843332
M. Wt: 306.0 g/mol
InChI Key: RLAQUTITTBHVHC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(3,5,5-trimethylhexyl)amine Hydrochloride typically involves the reaction of 3,5,5-trimethylhexylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:

[ \text{3,5,5-Trimethylhexylamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is typically stored at 4°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Di(3,5,5-trimethylhexyl)amine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The compound can undergo substitution reactions where the hydrochloride group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce the amine form of the compound.

Scientific Research Applications

Di(3,5,5-trimethylhexyl)amine Hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Di(3,5,5-trimethylhexyl)amine Hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5,5-Trimethylhexylamine: The parent amine compound.

    N,N-Dimethyl-3,5,5-trimethylhexylamine: A derivative with two methyl groups attached to the nitrogen atom.

    3,5,5-Trimethylhexylamine N-oxide: An oxidized form of the parent amine.

Uniqueness

Di(3,5,5-trimethylhexyl)amine Hydrochloride is unique due to its specific structure and properties. The presence of the hydrochloride group enhances its solubility and stability, making it suitable for various research applications. Its specific molecular interactions and reactivity also distinguish it from similar compounds.

Properties

Molecular Formula

C18H40ClN

Molecular Weight

306.0 g/mol

IUPAC Name

3,5,5-trimethyl-N-(3,5,5-trimethylhexyl)hexan-1-amine;hydrochloride

InChI

InChI=1S/C18H39N.ClH/c1-15(13-17(3,4)5)9-11-19-12-10-16(2)14-18(6,7)8;/h15-16,19H,9-14H2,1-8H3;1H

InChI Key

RLAQUTITTBHVHC-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCCC(C)CC(C)(C)C)CC(C)(C)C.Cl

Origin of Product

United States

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